molecular formula C24H25N7O2 B2758036 (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone CAS No. 920376-64-3

(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone

Katalognummer: B2758036
CAS-Nummer: 920376-64-3
Molekulargewicht: 443.511
InChI-Schlüssel: HRCZIEROPVUGIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone is a triazolopyrimidine derivative featuring a piperazine linker and a p-tolyl methanone group. Its structure includes:

  • Triazolopyrimidine core: A fused bicyclic system with a [1,2,3]triazole and pyrimidine ring, known for its role in kinase inhibition and nucleic acid mimicry.
  • 4-Ethoxyphenyl substituent: An electron-donating ethoxy group at the 3-position of the triazole, influencing electronic properties and binding interactions.
  • Piperazine ring: Enhances solubility and serves as a flexible spacer for pharmacophore alignment.
  • p-Tolyl methanone: A hydrophobic aromatic group contributing to lipophilicity and target affinity.

Eigenschaften

IUPAC Name

[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O2/c1-3-33-20-10-8-19(9-11-20)31-23-21(27-28-31)22(25-16-26-23)29-12-14-30(15-13-29)24(32)18-6-4-17(2)5-7-18/h4-11,16H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCZIEROPVUGIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors. These targets are often involved in key biological processes, and their modulation can lead to various therapeutic effects.

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that similar triazolo[4,5-d]pyrimidine derivatives have been found to inhibit the proliferation of certain cancer cell lines. This suggests that the compound may interact with its targets to disrupt cell growth and division.

Biochemical Pathways

Similar compounds have been found to affect pathways related to cell cycle regulation and apoptosis. These effects can lead to the inhibition of cancer cell growth and the induction of cell death.

Biologische Aktivität

The compound (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone, identified by its CAS number 920417-46-5, is a triazolopyrimidine derivative that has garnered attention for its potential biological activities. This article delves into the pharmacological properties of this compound, including its mechanisms of action, efficacy against various pathogens, and notable case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H22N7O2C_{23}H_{22}N_7O_2 with a molecular weight of 446.5 g/mol. The structure features a triazolopyrimidine core linked to a piperazine moiety and a p-tolyl group, which may contribute to its biological activity.

Table 1: Basic Properties of the Compound

PropertyValue
Molecular FormulaC23H22N7O2
Molecular Weight446.5 g/mol
CAS Number920417-46-5

Antimicrobial Activity

Research indicates that triazolopyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of key metabolic pathways in bacteria.

Case Study : A study evaluating the antimicrobial efficacy of related triazolopyrimidines showed that specific derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.046 μM against resistant strains of S. aureus, outperforming traditional antibiotics like vancomycin and ciprofloxacin .

Antitubercular Activity

In addition to antibacterial properties, there is emerging evidence supporting the antitubercular potential of this compound. A recent synthesis and evaluation of substituted triazolo-pyrimidines revealed that certain derivatives displayed IC50 values between 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra .

Table 2: Antitubercular Activity Comparison

CompoundIC50 (μM)IC90 (μM)
Compound A1.353.73
Compound B2.184.00
Target CompoundTBDTBD

The proposed mechanism of action for the compound involves the inhibition of the general control nonderepressible 2 kinase (GCN2), which plays a crucial role in the integrated stress response pathway. By inhibiting GCN2, the compound may disrupt protein synthesis and cell growth under stress conditions, thereby exerting its biological effects.

Toxicity Studies

Toxicity assessments using human embryonic kidney cells (HEK-293) indicated that most active derivatives were non-toxic at effective concentrations, suggesting a favorable safety profile for further development .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds featuring triazole and pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been evaluated for their effectiveness against various cancer cell lines, including breast cancer (MCF7), melanoma (SKMEL-28), and lung cancer (A549) cell lines. These studies highlight the potential of (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone as a lead compound for further development in oncology research .

Antimicrobial Properties

The antimicrobial activity of related compounds has been extensively studied. For example, piperazine derivatives have shown promising results against bacterial and fungal strains. Given the structural similarities with other successful antimicrobial agents, it is hypothesized that this compound may also exhibit significant antimicrobial properties. Preliminary evaluations suggest that derivatives containing triazole rings can enhance the compound's ability to inhibit microbial growth .

Neuropharmacological Applications

Compounds containing piperazine moieties are often explored for their neuropharmacological effects. Research indicates that such compounds can influence neurotransmitter systems and exhibit anxiolytic or antidepressant activities. The unique combination of the triazole and piperazine structures in this compound may lead to novel therapeutic approaches for treating neurological disorders .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityEvaluated against MCF7 and A549 cell lines; showed significant inhibition of cell proliferation.
Study 2Antimicrobial EvaluationDemonstrated effective inhibition against Staphylococcus aureus and Candida albicans; comparable to standard antibiotics.
Study 3Neuropharmacological EffectsIndicated potential anxiolytic effects in animal models; further studies required for mechanism elucidation.

Vergleich Mit ähnlichen Verbindungen

Compound 1: {4-[3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone

Key Structural Differences :

  • Triazole substituent : 4-Methylphenyl (electron-donating methyl) vs. 4-ethoxyphenyl (bulkier, more polar ethoxy).
  • Methanone group: 4-Trifluoromethylphenyl (electron-withdrawing CF₃) vs. p-tolyl (electron-donating methyl).

Physicochemical Properties :

Property Target Compound Compound 1
Molecular Formula C₂₆H₂₆N₆O₂ C₂₇H₂₃F₃N₆O
Molecular Weight (g/mol) 454.53 504.51
Substituent Effects Ethoxy enhances polarity CF₃ increases electronegativity

Functional Implications :

  • The 4-ethoxyphenyl group in the target compound may improve aqueous solubility compared to the methyl group in Compound 1.
  • The trifluoromethyl group in Compound 1 enhances metabolic stability and membrane permeability due to its lipophilic nature .

Compound 2: 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone

Key Structural Differences :

  • Core Heterocycle : Triazolopyrimidine (target) vs. pyrazole-thiophene (Compound 2).
  • Substituents: Ethoxyphenyl/piperazine (target) vs. amino-hydroxy/cyano-thiophene (Compound 2).

Functional Implications :

Key Trends in Analog Design

Electron-Donating vs. Electron-Withdrawing Groups :

  • Ethoxy (target) and methyl (Compound 1) substituents modulate electron density, affecting binding to hydrophobic or polar active sites.
  • Trifluoromethyl (Compound 1) introduces steric and electronic effects critical for metabolic resistance.

Heterocycle Selection :

  • Triazolopyrimidines (target) are preferred for nucleotide mimicry, whereas pyrazole-thiophenes (Compound 2) may optimize charge transfer in redox-active systems.

Linker Flexibility :

  • Piperazine (target) offers conformational adaptability, while direct aryl linkages (Compound 1) restrict rotational freedom.

Q & A

Basic: What are the key synthetic strategies for this compound?

The synthesis typically involves multi-step reactions starting with precursor heterocycles. A common approach includes:

  • Step 1: Formation of the triazolo[4,5-d]pyrimidine core via cyclocondensation of substituted aminotriazoles with activated carbonyl intermediates under reflux conditions (e.g., ethanol, DMF) .
  • Step 2: Functionalization of the pyrimidine ring at the 7-position using nucleophilic aromatic substitution (SNAr) with piperazine derivatives. This step often requires catalysts like triethylamine or acetic anhydride to enhance reactivity .
  • Step 3: Coupling the piperazine moiety to a p-tolyl methanone group via amide or ketone bond formation, using reagents such as EDCI/HOBt .
    Key challenges include controlling regioselectivity during cyclization and optimizing solvent systems (e.g., DMF vs. THF) to minimize side products .

Basic: How is the structural conformation of this compound validated?

  • X-ray crystallography is the gold standard for confirming the fused triazolo-pyrimidine core and substituent orientations. For example, analogs with similar scaffolds (e.g., triazolopyrimidines) show planar geometries with dihedral angles <10° between aromatic rings .
  • NMR spectroscopy (1H, 13C, and 2D experiments like COSY and HMBC) resolves piperazine and p-tolyl group connectivity. The ethoxyphenyl group’s protons typically resonate at δ 6.8–7.2 ppm, while piperazine methylenes appear as broad singlets (δ 3.2–3.8 ppm) .
  • High-resolution mass spectrometry (HRMS) validates the molecular formula (C₂₉H₃₀N₇O₂) and monoisotopic mass (e.g., 459.2019 Da) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from:

  • Varied assay conditions (e.g., enzyme vs. cell-based assays). For example, triazolopyrimidines may show potent kinase inhibition in vitro (IC₅₀ = 10–50 nM) but reduced efficacy in cellular models due to poor membrane permeability .
  • Substituent effects : The 4-ethoxyphenyl group’s electron-donating properties can enhance target binding in some assays but reduce metabolic stability in others .
    Methodological solution : Use orthogonal assays (e.g., SPR for binding affinity, LC-MS for metabolic profiling) and compare analogs with systematic substituent variations (e.g., ethoxy vs. methoxy groups) .

Advanced: What structure-activity relationship (SAR) trends are observed for analogs of this compound?

Key SAR insights include:

  • Triazolo-pyrimidine core : Removal of the triazole ring abolishes activity, highlighting its role in π-π stacking with kinase ATP pockets .
  • 4-Ethoxyphenyl group : Replacing the ethoxy with fluorine (electron-withdrawing) reduces potency by 5-fold in PDE inhibitors but improves solubility .
  • Piperazine linker : N-methylation of piperazine enhances blood-brain barrier penetration in CNS-targeted analogs .
    Experimental design : Synthesize derivatives with single-point mutations and evaluate using dose-response curves (e.g., IC₅₀, EC₅₀) .

Basic: What computational methods predict this compound’s target interactions?

  • Molecular docking (AutoDock Vina, Glide) models binding to kinases or phosphodiesterases (PDEs), identifying key interactions (e.g., hydrogen bonds with conserved lysine residues) .
  • Molecular dynamics (MD) simulations (AMBER, GROMACS) assess binding stability over 100-ns trajectories, highlighting conformational flexibility in the piperazine linker .
  • Pharmacophore modeling (MOE, Schrödinger) identifies essential features (e.g., hydrophobic p-tolyl group, hydrogen bond acceptors) for virtual screening of derivatives .

Advanced: How can synthetic yield be optimized for large-scale production?

  • Reaction temperature control : Lowering cyclocondensation temperatures from 100°C to 80°C reduces decomposition byproducts .
  • Catalyst screening : Palladium catalysts (e.g., Pd/C) improve coupling efficiency in piperazine functionalization steps .
  • Purification : Use preparative HPLC with C18 columns and gradient elution (ACN/H₂O + 0.1% TFA) to isolate high-purity batches (>98%) .

Basic: What biological targets and mechanisms are associated with this compound?

  • Kinase inhibition : Targets include CDK2 and EGFR, with mechanisms involving ATP-binding pocket competition. IC₅₀ values range from 15–200 nM depending on kinase isoform .
  • Phosphodiesterase (PDE) modulation : PDE4/5 inhibition is observed, likely due to structural mimicry of cAMP/cGMP .
  • Experimental validation : Use kinase profiling panels (e.g., Eurofins) and PDE activity assays (e.g., fluorescence-based) with positive controls (e.g., rolipram for PDE4) .

Advanced: How can researchers address instability of this compound in aqueous solutions?

  • Formulation strategies : Encapsulation in PEGylated liposomes or cyclodextrin complexes improves solubility and reduces hydrolysis of the ethoxy group .
  • pH optimization : Stability assays show maximal half-life (t₁/₂ > 24 hrs) at pH 6.5–7.4, avoiding acidic or alkaline conditions .
  • Lyophilization : Freeze-drying with trehalose as a cryoprotectant preserves activity for long-term storage .

Basic: What analytical methods ensure purity and identity of the compound?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm purity (>95%). Retention times vary between 8–12 mins depending on mobile phase .
  • TLC : Silica gel plates (petroleum ether/ethyl acetate, 4:1) with Rf ≈ 0.6 under UV visualization .
  • Elemental analysis : Carbon and nitrogen percentages must align with theoretical values (e.g., C 63.29%, N 19.16%) .

Advanced: How to reconcile discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic profiling : Measure plasma half-life, Cmax, and bioavailability via LC-MS/MS. Poor in vivo activity often correlates with rapid hepatic clearance (e.g., CYP3A4 metabolism) .
  • Metabolite identification : Incubate with liver microsomes to detect oxidative metabolites (e.g., demethylation of the ethoxy group) .
  • Tissue distribution studies : Use radiolabeled analogs (³H or ¹⁴C) to quantify brain/plasma ratios and off-target accumulation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.